molecular formula C14H20O2 B13779059 3-(4-Isopropyl-phenyl)-propionic acid ethyl ester CAS No. 79942-37-3

3-(4-Isopropyl-phenyl)-propionic acid ethyl ester

Cat. No.: B13779059
CAS No.: 79942-37-3
M. Wt: 220.31 g/mol
InChI Key: ZTHNFRDYDYKVEY-UHFFFAOYSA-N
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Description

3-(4-Isopropyl-phenyl)-propionic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is derived from 3-(4-Isopropyl-phenyl)-propionic acid and ethanol, forming an ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropyl-phenyl)-propionic acid ethyl ester typically involves the esterification of 3-(4-Isopropyl-phenyl)-propionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(4-Isopropyl-phenyl)-propionic acid+EthanolH2SO43-(4-Isopropyl-phenyl)-propionic acid ethyl ester+Water\text{3-(4-Isopropyl-phenyl)-propionic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3-(4-Isopropyl-phenyl)-propionic acid+EthanolH2​SO4​​3-(4-Isopropyl-phenyl)-propionic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropyl-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the parent acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-(4-Isopropyl-phenyl)-propionic acid and ethanol.

    Reduction: 3-(4-Isopropyl-phenyl)-propanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

3-(4-Isopropyl-phenyl)-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-(4-Isopropyl-phenyl)-propionic acid ethyl ester involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases in biological systems, releasing the parent acid and ethanol. The parent acid can then interact with specific receptors or enzymes, exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Isopropyl-phenyl)-propionic acid methyl ester
  • 3-(4-Isopropyl-phenyl)-propionic acid butyl ester
  • 3-(4-Isopropyl-phenyl)-propionic acid isopropyl ester

Uniqueness

3-(4-Isopropyl-phenyl)-propionic acid ethyl ester is unique due to its specific ester linkage and the presence of the isopropyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

CAS No.

79942-37-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

ethyl 3-(4-propan-2-ylphenyl)propanoate

InChI

InChI=1S/C14H20O2/c1-4-16-14(15)10-7-12-5-8-13(9-6-12)11(2)3/h5-6,8-9,11H,4,7,10H2,1-3H3

InChI Key

ZTHNFRDYDYKVEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C(C)C

Origin of Product

United States

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